![molecular formula C10H19NO3 B2561801 2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol CAS No. 2287343-13-7](/img/structure/B2561801.png)
2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol is a spirocyclic lactam that has garnered significant interest in scientific research due to its unique structural arrangement and potential therapeutic applications. This compound has a molecular weight of 201.27 and is characterized by its spirocyclic structure, which includes a nitrogen atom and two methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of a suitable lactam precursor with methanol under acidic conditions to introduce the methoxy groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .
Scientific Research Applications
2,2-Dimethoxy-6-azaspiro[3
Chemistry: The compound serves as an intermediate in the synthesis of complex molecules and materials, including triazole-containing spiro dilactones.
Biology: Research has demonstrated the utility of azaspiro compounds in developing novel chemical entities with potential biological activities, such as anticonvulsants.
Medicine: The compound’s unique structure and potential therapeutic properties make it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Azaspiro compounds, including 2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol, have shown utility in environmental applications, such as corrosion inhibitors and pollutant removal.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various biological targets, potentially modulating their activity. For example, derivatives of azaspiro compounds have shown anticonvulsant activity by interacting with neuronal receptors and ion channels. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Similar Compounds
Azaspiro[4.4]nonane-1,3-dione: Known for its anticonvulsant activity and protective index.
Spirocyclopropane derivatives: Utilized in corrosion prevention and material protection.
Uniqueness
2,2-Dimethoxy-6-azaspiro[3.5]nonan-8-ol stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Its potential therapeutic applications, particularly in neurology, and its versatility in chemical synthesis and material science highlight its uniqueness compared to other azaspiro compounds.
Properties
IUPAC Name |
2,2-dimethoxy-6-azaspiro[3.5]nonan-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-13-10(14-2)5-9(6-10)3-8(12)4-11-7-9/h8,11-12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXSSBVSSNJPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2(C1)CC(CNC2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
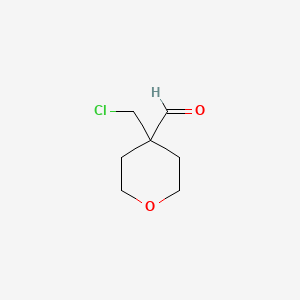
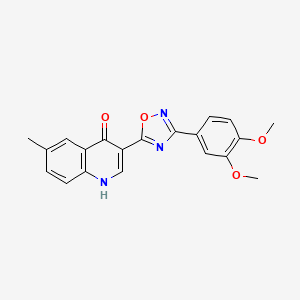
![(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2561727.png)
![N-(3-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2561728.png)
![4-(4-hydroxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2561729.png)

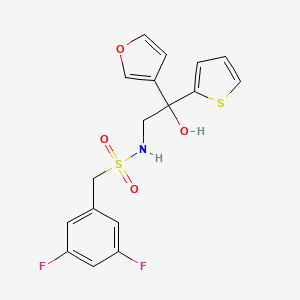
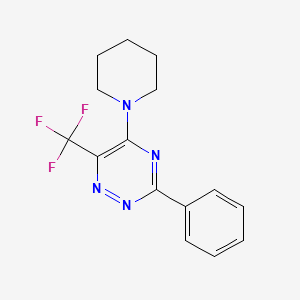
![1-(3-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2561733.png)
![3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2561735.png)
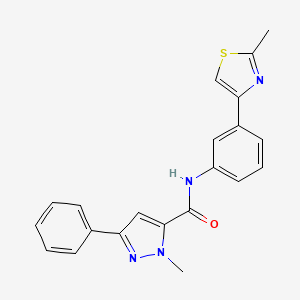
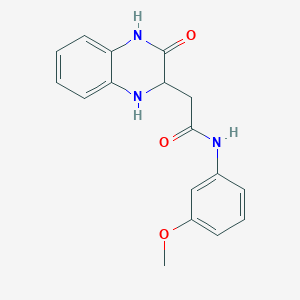
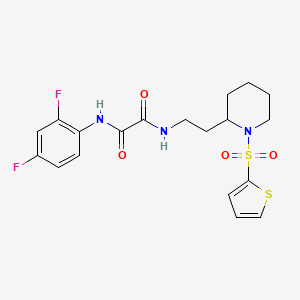
![(Z)-methyl 2-(2-methoxybenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2561741.png)
